Chlorure d'Octanoyl L-Carnitine-d3

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of carnitine derivatives, including Octanoyl L-Carnitine, involves chemical modification of L-Carnitine. While specific synthesis routes for Octanoyl L-Carnitine-d3 Chloride are not directly mentioned in the literature, general synthesis approaches for carnitine derivatives can include esterification of L-Carnitine with octanoyl chloride, followed by the incorporation of deuterium atoms at specific positions. These procedures are crucial for creating labeled compounds used in metabolic and pharmacokinetic studies.

Molecular Structure Analysis

The molecular structure of carnitine derivatives, such as Octanoyl L-Carnitine-d3 Chloride, includes a central quaternary ammonium cation connected to a hydroxyl group and an ester linkage to the octanoyl moiety. The presence of deuterium atoms (d3) typically does not alter the overall structure significantly but is critical for tracing the compound's metabolism in biological systems. The detailed crystal and molecular structure analysis of carnitine derivatives provides insights into their interaction with biological molecules and transporters.

Chemical Reactions and Properties

Carnitine derivatives participate in metabolic pathways related to fatty acid metabolism. Octanoyl L-Carnitine-d3 Chloride, like other carnitine derivatives, can be involved in the esterification and transport of fatty acids across mitochondrial membranes. The specific chemical properties, such as reactivity and stability, would depend on the ester linkage and the presence of deuterium atoms, affecting its metabolic fate and interaction with enzymes.

Physical Properties Analysis

The physical properties of Octanoyl L-Carnitine-d3 Chloride, including solubility, melting point, and boiling point, are influenced by its molecular structure. The compound's amphiphilic nature, with both hydrophobic (octanoyl group) and hydrophilic (quaternary ammonium) components, affects its solubility in water and organic solvents, critical for its absorption and distribution in biological systems.

Chemical Properties Analysis

The chemical properties of Octanoyl L-Carnitine-d3 Chloride, such as acidity/basicity, reactivity with biological molecules, and stability in biological systems, are essential for understanding its role in metabolism and its potential therapeutic applications. The ester linkage to the octanoyl group and the presence of deuterium atoms can influence its interaction with enzymes and transporters, such as the carnitine transporter OCTN2, which mediates the uptake of carnitine and its derivatives in cells.

For detailed scientific research and insights into Octanoyl L-Carnitine-d3 Chloride and related compounds, the following references provide valuable information:

- Transport and molecular structure studies related to L-Carnitine and its derivatives in biological systems: (Lahjouji et al., 2004), (Tomita et al., 1974), (Tamai et al., 1998).

Applications De Recherche Scientifique

Étalon interne pour la quantification

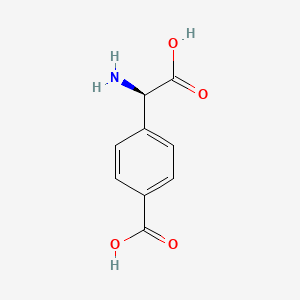

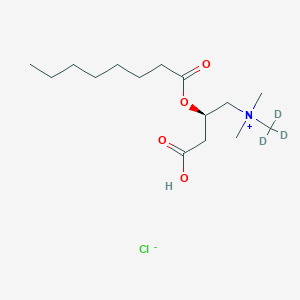

Le chlorure d'Octanoyl L-Carnitine-d3 est utilisé comme étalon interne pour la quantification de l'octanoyl-L-carnitine {svg_1} {svg_2}. Ceci est particulièrement utile en chimie analytique où il aide à déterminer avec précision la quantité d'octanoyl-L-carnitine dans un échantillon.

Recherche sur les métabolites

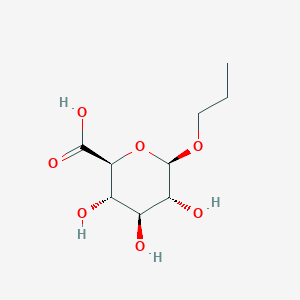

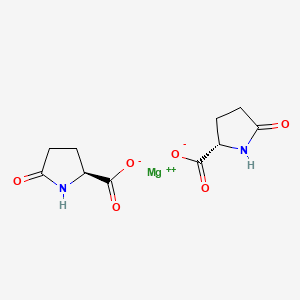

Ce composé est un métabolite marqué par un isotope stable {svg_3}. En recherche métabolomique, il peut être utilisé pour suivre ou découvrir des altérations du métabolisme de l'octanoyl-L-carnitine au sein des systèmes biologiques.

Acylcarnitine à chaîne moyenne

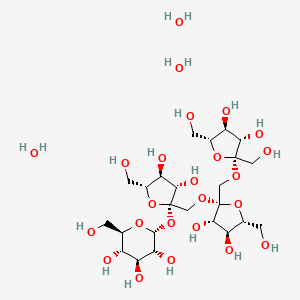

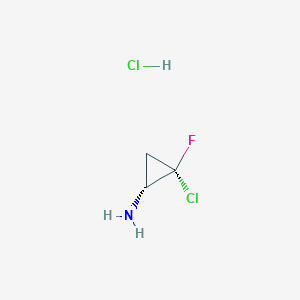

L'octanoyl-L-carnitine-D3 (chlorure) représente une acylcarnitine deutérée à chaîne moyenne {svg_4}. Les acylcarnitines à chaîne moyenne sont impliquées dans le transport des acides gras à chaîne moyenne dans les mitochondries pour la bêta-oxydation. Par conséquent, ce composé peut être utilisé pour étudier le métabolisme des acides gras.

Spectrométrie de masse

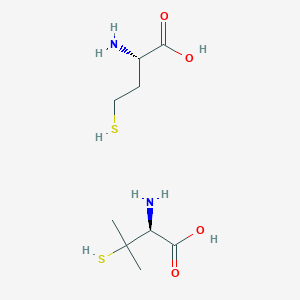

En raison de sa forme deutérée, le this compound peut être utilisé en spectrométrie de masse {svg_5}. Il peut servir d'étalon interne dans les techniques de chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) ou de chromatographie liquide-spectrométrie de masse (LC-MS) {svg_6}.

Recherche biochimique

En tant que réactif biochimique, le this compound peut être utilisé dans divers dosages et expériences biochimiques {svg_7}.

Mécanisme D'action

Target of Action

Octanoyl L-Carnitine-d3 Chloride, also known as [(2R)-3-carboxy-2-octanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride, is a medium-chain acylcarnitine . It is the physiologically active form of octanoyl-DL-carnitine . The primary target of this compound is the mitochondrial matrix, where it plays a crucial role in the transport of fatty acids for subsequent β-oxidation .

Mode of Action

The compound facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .

Biochemical Pathways

The compound is involved in the fatty acid oxidation pathway . It plays a pivotal role in the maintenance of coenzyme A (CoA) stores . The compound’s action affects the intramitochondrial acyl-CoA to free CoA ratio, which is critical in identifying mitochondrial dysfunction .

Pharmacokinetics

The homeostasis of carnitine, including Octanoyl L-Carnitine-d3 Chloride, is multifaceted. Concentrations are achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption . These factors impact the bioavailability of the compound.

Result of Action

The compound’s action results in the transport of fatty acids into the mitochondrial matrix for β-oxidation . This process leads to the production of energy in the form of ATP. Plasma levels of Octanoyl L-Carnitine-d3 Chloride are elevated in patients with end-stage renal disease on continuous ambulatory peritoneal dialysis (PD) compared with both patients on automated PD and healthy individuals .

Safety and Hazards

Orientations Futures

Octanoyl-L-Carnitine-d3 Chloride is used for scientific research or drug certification . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that it could have significant implications for drug development in the future.

Analyse Biochimique

Biochemical Properties

Octanoyl L-Carnitine-d3 Chloride is involved in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with carnitine palmitoyltransferase I (CPT I), the enzyme that controls the entry of long-chain fatty acids into the mitochondria .

Cellular Effects

It is known that L-Carnitine, a related compound, influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Octanoyl L-Carnitine-d3 Chloride does not undergo hydrolysis in the blood or during sample preparation when used as a standard for the quantification of octanoylcarnitine .

Metabolic Pathways

Octanoyl L-Carnitine-d3 Chloride is involved in the metabolism of lysine and methionine . It facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation .

Propriétés

IUPAC Name |

[(2R)-3-carboxy-2-octanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMFUYYXIJGKKU-HZUATLIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)

![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B1147509.png)

![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)

![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)